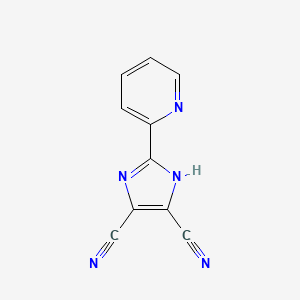

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile

CAS No.: 58259-78-2

Cat. No.: VC8368016

Molecular Formula: C10H5N5

Molecular Weight: 195.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 58259-78-2 |

|---|---|

| Molecular Formula | C10H5N5 |

| Molecular Weight | 195.18 g/mol |

| IUPAC Name | 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile |

| Standard InChI | InChI=1S/C10H5N5/c11-5-8-9(6-12)15-10(14-8)7-3-1-2-4-13-7/h1-4H,(H,14,15) |

| Standard InChI Key | XSXUDMLQOPCLAW-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N |

Introduction

Overview

2-(Pyridin-2-yl)-1H-imidazole-4,5-dicarbonitrile (CAS No. 58259-78-2) is a heterocyclic organic compound characterized by a fused pyridine-imidazole backbone with two nitrile functional groups. Its unique structure confers diverse chemical reactivity and potential biological activity, making it a subject of interest in medicinal chemistry and materials science. This report synthesizes available data on its chemical properties, synthetic pathways, and emerging research applications, emphasizing peer-reviewed findings and authoritative sources.

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core consists of an imidazole ring fused to a pyridine moiety, with nitrile groups at the 4- and 5-positions of the imidazole. The IUPAC name is 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile, and its canonical SMILES string is C1=CC=NC(=C1)C2=NC(=C(N2)C#N)C#N. The molecular formula is C₁₀H₅N₅, with a molecular weight of 195.18 g/mol.

Key Structural Features:

-

Pyridine Ring: A six-membered aromatic ring with one nitrogen atom, contributing to basicity and π-stacking interactions.

-

Imidazole Core: A five-membered ring with two nitrogen atoms, enabling tautomerism and hydrogen bonding.

-

Nitrile Groups: Electron-withdrawing substituents that enhance electrophilicity and participation in cycloaddition reactions.

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 2-pyridin-2-yl-1H-imidazole-4,5-dicarbonitrile | PubChem |

| Molecular Formula | C₁₀H₅N₅ | PubChem |

| Molecular Weight | 195.18 g/mol | PubChem |

| InChI Key | XSXUDMLQOPCLAW-UHFFFAOYSA-N | PubChem |

| CAS Registry Number | 58259-78-2 | PubChem |

The compound’s nitrile groups (~2200 cm⁻¹ in FTIR) and aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) are critical for spectroscopic identification.

Synthesis and Production

General Synthetic Routes

While detailed industrial protocols remain proprietary, laboratory-scale synthesis typically involves condensation reactions between 2-aminopyridine and dicarbonitrile precursors. A common approach utilizes malononitrile under basic conditions (e.g., sodium ethoxide), followed by cyclization to form the imidazole ring.

Optimization Strategies:

-

Solvent Systems: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

-

Catalysis: Transition metals (e.g., palladium) may facilitate cross-coupling steps, though specific applications require further validation.

Challenges in Scale-Up

Industrial production faces hurdles such as:

-

Nitrile Stability: Degradation under acidic or high-temperature conditions.

-

Tautomeric Equilibria: The 1H-imidazole form dominates, but minor tautomers complicate purification.

Applications in Materials Science

Coordination Chemistry

The compound’s nitrogen-rich structure facilitates ligand-metal coordination, enabling applications in:

-

Catalysis: As a ligand in transition metal complexes for cross-coupling reactions.

-

Sensor Development: Fluorescent probes for metal ion detection (e.g., Zn²⁺, Cu²⁺).

Electronic Properties

Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~4.2 eV, suggesting utility in:

-

Organic Semiconductors: Charge transport layers in optoelectronic devices.

-

Nonlinear Optics (NLO): Second-harmonic generation due to polarized nitrile groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume